4-(Trifluoromethoxy)phenoxyacetyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenoxyacetyl chloride typically involves the reaction of 4-(Trifluoromethoxy)phenol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . The general reaction scheme is as follows:
4-(Trifluoromethoxy)phenol+Acetyl chloride→4-(Trifluoromethoxy)phenoxyacetyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenoxyacetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Trifluoromethoxy)phenoxyacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.
Hydrolysis: Water or aqueous base; conditions include room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures .
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-(Trifluoromethoxy)phenoxyacetic acid: Formed from hydrolysis.
4-(Trifluoromethoxy)phenoxyacetaldehyde: Formed from reduction .
Scientific Research Applications
4-(Trifluoromethoxy)phenoxyacetyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenoxyacetyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenol: A precursor in the synthesis of 4-(Trifluoromethoxy)phenoxyacetyl chloride.
4-(Trifluoromethoxy)phenoxyacetic acid: A hydrolysis product of this compound.
4-(Trifluoromethoxy)phenoxyacetaldehyde: A reduction product of this compound.
Uniqueness
This compound is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability and bioactivity compared to similar compounds without the trifluoromethoxy group .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKXXLDQAUINGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380466 | |
Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72220-51-0 | |
Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72220-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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